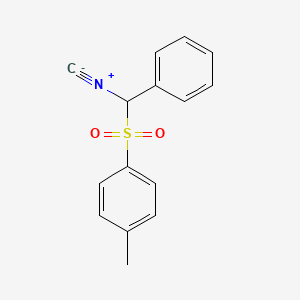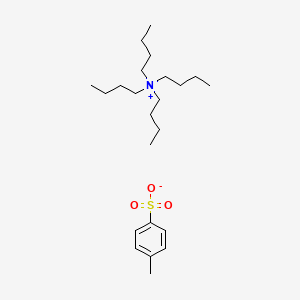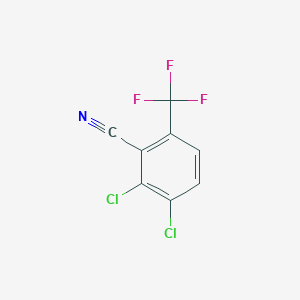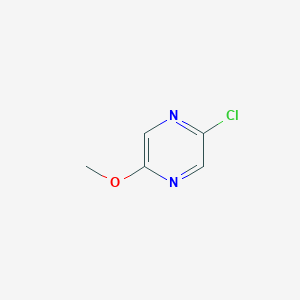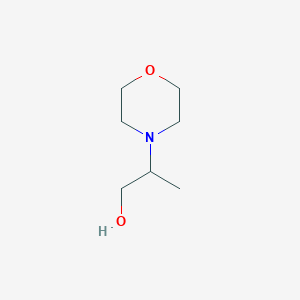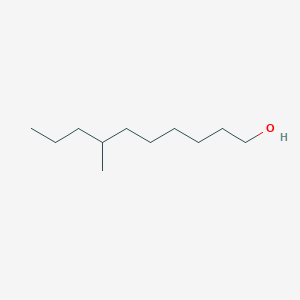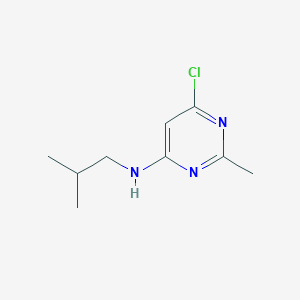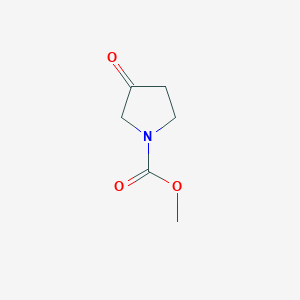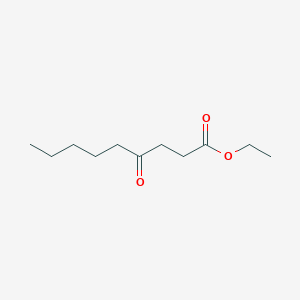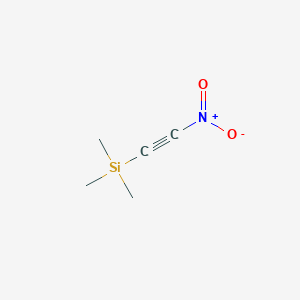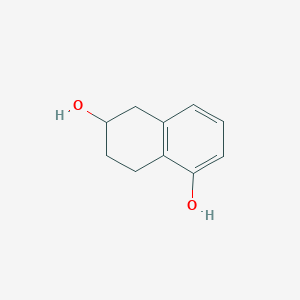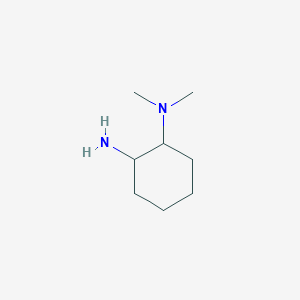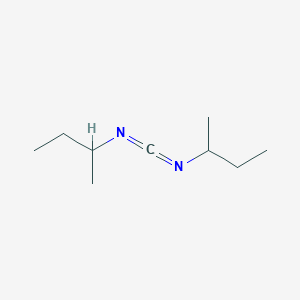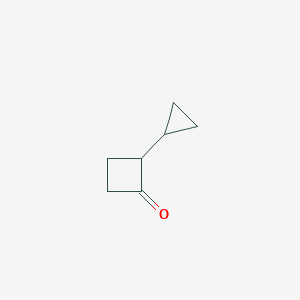
2-Cyclopropylcyclobutanone
Descripción general
Descripción
2-Cyclopropylcyclobutanone, also known as 2-cyclopropylcyclobutanone, is a cyclic ketone with a molecular formula of C6H10O. It is a cyclic ether with a four-membered ring composed of two carbon atoms and two oxygen atoms. It is a colorless liquid with a faint sweet odor and is insoluble in water. 2-Cyclopropylcyclobutanone is used as an intermediate in the synthesis of various pharmaceuticals and pesticides. It is also used as a reagent in organic synthesis and as an analytical reagent.
Aplicaciones Científicas De Investigación
Origins and Synthesis
Cyclobutane-containing alkaloids, including compounds related to 2-Cyclopropylcyclobutanone, have been isolated from terrestrial and marine species. These compounds are known for their antimicrobial, antibacterial, antitumor, and other activities. The origins, synthesis, and biological activities of these compounds highlight their potential as leads for drug discovery. This information suggests a broad interest in cyclobutane structures for their unique biological activities and their potential applications in developing new therapeutic agents (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).
Biological Activities and Drug Discovery
Research on 2-alkylcyclobutanones (2-ACBs), which are unique radiolytic products from food irradiation, has extensively studied their toxicological safety. Although some in vitro studies demonstrated cytotoxicity, overall, these compounds are considered unlikely to impact human health significantly. This research underscores the importance of understanding the biological and toxicological properties of cyclobutane derivatives for their safe and effective application in food science and potentially in pharmacology (Song et al., 2014).
Propiedades
IUPAC Name |
2-cyclopropylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-4-3-6(7)5-1-2-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRHORUEAGYIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501307 | |
| Record name | 2-Cyclopropylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylcyclobutanone | |
CAS RN |
70106-28-4 | |
| Record name | 2-Cyclopropylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1353792.png)
